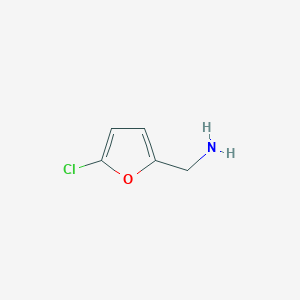
(5-Chloro-2-furyl)methylamine
Overview
Description
“(5-Chloro-2-furyl)methylamine” is a chemical compound with the molecular formula C5H6ClNO and a molecular weight of 131.56 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-furyl)methylamine” consists of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis
Amines, such as “(5-Chloro-2-furyl)methylamine”, can act as nucleophiles due to the presence of an active lone pair of electrons on the nitrogen atom. They can react with halogenoalkanes to form secondary and tertiary amines and their salts, and quaternary ammonium salts . They can also react with acyl chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Chloro-2-furyl)methylamine” include its molecular formula C5H6ClNO and molecular weight 131.56 .Scientific Research Applications
Pesticides and Insecticides
(5-Chloro-2-furyl)methylamine: serves as a potent pesticide and insecticide. Its unique chemical structure contributes to its effectiveness in controlling pests and insects. Researchers have explored its application in crop protection and pest management due to its ability to disrupt essential biological processes in these organisms .
Halogenation and Nitration
Through halogenation and nitration reactions, 5-Chloro-2-furyl can be modified to form other useful compounds. For instance:
Organic Synthesis and Intermediates
- Furfuryl Alcohol (FAL) : Produced through catalytic hydrogenation of furfural, FAL has applications in resin production and as a solvent .
Hydroxymethylation
Hydroxymethylation of (5-Chloro-2-furyl)methylamine with formaldehyde leads to the formation of hydroxymethylfurfural (HMF) . HMF is a valuable compound used in the synthesis of bio-based chemicals, resins, and polymers .
Furan and Tetrahydrofuran (THF) Production
Commercially, furan and tetrahydrofuran (THF) are synthesized from furfural. Catalytic decarbonylation followed by hydrogenation of furfural yields these important cyclic compounds. Furan and THF have applications in solvents, polymers, and pharmaceuticals .
Bio-Based Value-Added Chemicals
Overall, (5-Chloro-2-furyl)methylamine contributes to the production of nonpetroleum-derived chemicals, supporting sustainable and environmentally friendly processes. Its versatility makes it a valuable building block for various value-added products .
Mechanism of Action
Target of Action
It is known that furan derivatives, such as this compound, are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions, which suggests that this compound may interact with various proteins as its primary targets.
Mode of Action
For instance, halogenation and nitration of furfural at the 5-position form 5-Chloro-2-furfuraldehyde and 5-nitrofurfural . This suggests that (5-Chloro-2-furyl)methylamine might interact with its targets through similar chemical reactions.
Biochemical Pathways
Furan derivatives are known to be involved in various chemical transformations, suggesting that they may affect multiple biochemical pathways . For example, furfural, a furan derivative, is transformed into various bio-based value-added chemicals via catalytic reactions, heterogeneous catalysis, homogeneous processes, and enzyme reactions .
Pharmacokinetics
The molecular weight of the compound is 13156 , which could influence its absorption and distribution in the body
Result of Action
Furan derivatives are known to be used in proteomics research , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It is known that the transformation of furan derivatives into various products involves environmentally friendly processes . This suggests that environmental factors could potentially influence the action of (5-Chloro-2-furyl)methylamine.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-chlorofuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAVYGQUYIXUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)methanamine | |
CAS RN |
214759-18-9 | |
| Record name | (5-chlorofuran-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)

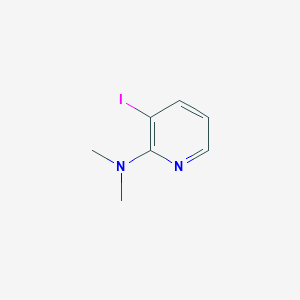
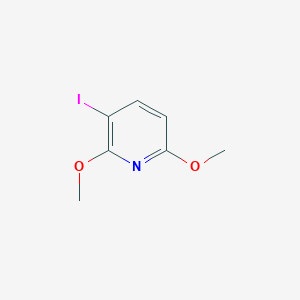
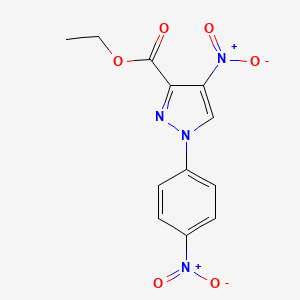
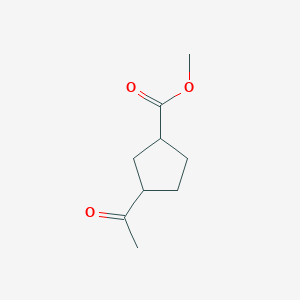
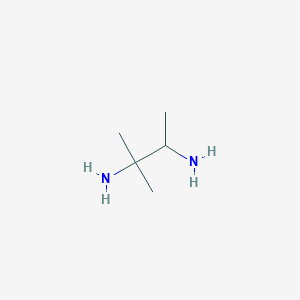
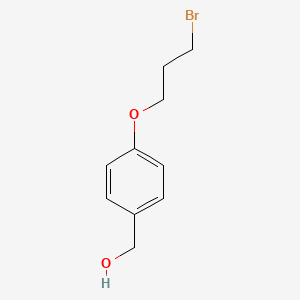
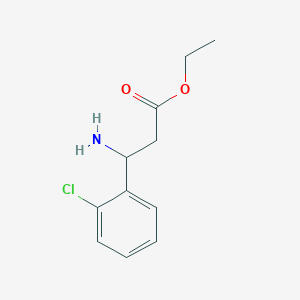
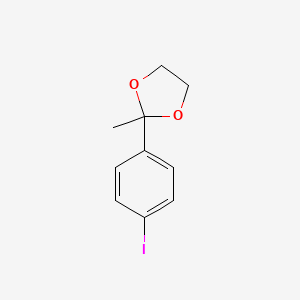
![1-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3252223.png)